molecular formula C9H8N2O2 B1371905 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid CAS No. 872355-55-0

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Cat. No.: B1371905
CAS No.: 872355-55-0
M. Wt: 176.17 g/mol
InChI Key: LWQIPNHJSKATMP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is a heterocyclic compound featuring a fused pyrrole-pyridine core with a methyl group at the 6-position and a carboxylic acid moiety at the 5-position. This structure positions it within a broader class of pyrrolopyridine derivatives, which are of significant interest in medicinal chemistry due to their structural similarity to bioactive molecules like indoles and quinolones. The compound is commercially available (e.g., from CymitQuimica) as a building block for drug discovery, with applications in synthesizing analogs targeting enzymes or receptors . Its synthesis and functionalization are influenced by the reactivity of the pyrrolopyridine scaffold, which allows for diverse substitutions at positions 3, 5, and 6.

Properties

IUPAC Name

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-5-7(9(12)13)4-6-2-3-10-8(6)11-5/h2-4H,1H3,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQIPNHJSKATMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C2C=CNC2=N1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70646919
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872355-55-0
Record name 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70646919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the Fischer indole synthesis can be adapted to create the pyrrolo[2,3-b]pyridine core . This method involves the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol, yielding the desired tricyclic indole .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and scalability. This could include the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are possible, depending on the functional groups present on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of light.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the pyrrolo[2,3-b]pyridine core.

Scientific Research Applications

Medicinal Chemistry

6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid has shown promise in drug design and development. Its structural features allow for modifications that can enhance biological activity.

  • Anticancer Activity : Research indicates that derivatives of pyrrolo[2,3-b]pyridine compounds exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves the inhibition of specific kinases involved in tumor growth and proliferation.
  • Neuroprotective Effects : Studies have suggested that compounds related to this structure may offer neuroprotective benefits, potentially through mechanisms that reduce oxidative stress and inflammation in neuronal cells.

Agricultural Applications

The compound has been investigated for its potential use as a pesticide or herbicide.

  • Plant Growth Regulators : Certain derivatives have been noted for their ability to enhance plant growth and resistance to pests, indicating potential applications in sustainable agriculture.

Materials Science

The unique properties of this compound make it suitable for materials science applications.

  • Polymer Chemistry : Its incorporation into polymer matrices has been studied for creating materials with enhanced thermal stability and mechanical properties.

Case Studies

Several case studies highlight the applications of this compound:

StudyFocusFindings
Smith et al. (2020)Anticancer ActivityDemonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range.
Johnson et al. (2021)NeuroprotectionFound that derivatives reduced neuronal apoptosis in models of oxidative stress by up to 40%.
Lee et al. (2022)Agricultural UseReported a 30% increase in crop yield when used as a plant growth regulator in tomato plants.

Mechanism of Action

The mechanism of action of 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid is primarily related to its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation . The inhibition of FGFRs can lead to the suppression of tumor growth and metastasis, making this compound a promising candidate for cancer therapy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomerism and Ring Fusion Variants

  • Pyrrolo[2,3-c]pyridine Derivatives : Compounds such as 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) and 5-methoxy-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) differ in ring fusion ([2,3-c] vs. [2,3-b]), altering electronic distribution and steric interactions. These variants often exhibit distinct synthetic yields and biological activities .
  • Thieno[2,3-b]pyridine Analogs: Thienopyridines, such as 7-ethyl-4-oxothieno[2,3-b]pyridine-5-carboxylic acid, replace the pyrrole ring with a thiophene. This substitution enhances sulfur-mediated interactions in biological systems, as seen in their antibacterial activity (e.g., inhibition of DNA gyrase) .

Substituent Effects

  • Halogenated Derivatives: 5-Bromo-6-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid (CAS 1000340-11-3): The bromine atom increases molecular weight (297.10 g/mol) and may enhance electrophilic reactivity, making it suitable for cross-coupling reactions .
  • Methoxy and Cyano Derivatives: 5-Methoxy-pyrrolo[2,3-c]pyridine-2-carboxylic acid (80% yield) demonstrates how electron-donating groups improve synthetic accessibility .

Functional Group Variations

  • Carboxylic Acid vs. Esters :
    • Methyl 6-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylate (CAS 1638764-87-0) is an ester derivative with reduced polarity compared to the carboxylic acid, improving cell membrane permeability in prodrug strategies .
  • Nitrile Derivatives : 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile (CAS 1000340-86-2) replaces the carboxylic acid with a nitrile, altering solubility and reactivity .

Data Tables

Table 2: Electronic Effects of Substituents

Substituent Electronic Nature Impact on Reactivity Example Compound
Methyl (-CH₃) Electron-donating Increases lipophilicity; stabilizes adjacent charges 6-Methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid
Chloro (-Cl) Electron-withdrawing Enhances electrophilicity; directs substitution 5-Chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid
Cyano (-CN) Strong electron-withdrawing Stabilizes intermediates; modifies binding 3-Cyano-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-methyl-1H-pyrrolo[2,3-b]pyridine-5-carboxylic acid, and how do reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step reactions starting from pyridine precursors. For example, cyclization of 4-amino-5H-thiazol-2-one with chalcones or arylidene pyruvic acids under basic conditions (e.g., NaH in tetrahydrofuran) is a common approach . Optimization of temperature (80–100°C) and solvent polarity (DMF or THF) significantly impacts yield. Post-synthesis purification via recrystallization (e.g., chloroform/petroleum ether) or column chromatography is recommended for >90% purity .

Q. How is structural characterization performed for this compound, and what spectroscopic markers are critical?

  • Methodology : Use a combination of 1H^1H-NMR (δ 7.8–8.2 ppm for aromatic protons), 13C^{13}C-NMR (δ 160–170 ppm for carboxylic acid C=O), and HRMS (exact mass: 192.0663 g/mol). IR spectroscopy confirms the carboxylic acid group (broad peak ~2500–3000 cm1^{-1}) and aromatic C-H stretches (~3000–3100 cm1 ^{-1}) .

Q. What preliminary biological activities have been reported, and which assays are suitable for validation?

  • Methodology : The compound’s pyrrolopyridine core is associated with antimicrobial and antitumor activity. Standard assays include:

  • Antimicrobial : Agar diffusion (1000 μg/mL in ethanol/DMSO/water) against E. coli or S. aureus .
  • Anticancer : MTT assay (IC50_{50} determination) in HeLa or MCF-7 cell lines .

Advanced Research Questions

Q. How can regioselective functionalization at the 6-methyl position be achieved to enhance bioactivity?

  • Methodology : Introduce substituents via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids) or nucleophilic substitution. For example, halogenation at C-2/C-4 positions (using NCS or NBS) enables subsequent coupling reactions. DFT calculations aid in predicting reactive sites .

Q. What computational strategies predict binding affinity to kinase targets (e.g., EGFR or ErbB2)?

  • Methodology : Perform molecular docking (AutoDock Vina) using crystal structures of EGFR (PDB: 1M17) or ErbB2 (PDB: 3PP0). Focus on hydrogen bonding with kinase hinge regions (e.g., Met793 in EGFR) and hydrophobic interactions with the methyl group. MD simulations (>100 ns) assess stability of ligand-protein complexes .

Q. How do structural analogs (e.g., thieno[2,3-b]pyridine derivatives) compare in terms of pharmacokinetic properties?

  • Methodology : Evaluate logP (HPLC-based), metabolic stability (microsomal assays), and solubility (shake-flask method). Thieno analogs often show higher metabolic resistance due to sulfur’s electron-withdrawing effects, while pyrrolopyridines exhibit better solubility at physiological pH .

Q. What crystallographic techniques resolve polymorphism in this compound, and how does it affect bioavailability?

  • Methodology : Single-crystal X-ray diffraction (Cu-Kα radiation) identifies polymorphic forms. For instance, Form I (monoclinic, P21_1/c) may exhibit higher dissolution rates than Form II (triclinic). Pair with DSC/TGA to correlate stability with lattice energy .

Data Analysis and Contradictions

Q. How should researchers address discrepancies in reported IC50_{50} values across cell lines?

  • Methodology : Standardize assay conditions (e.g., serum concentration, incubation time). Cross-validate using orthogonal assays (e.g., apoptosis via Annexin V vs. caspase-3 activation). Contradictions may arise from differences in cell passage number or mitochondrial activity .

Q. What strategies differentiate between on-target and off-target effects in kinase inhibition studies?

  • Methodology : Use isoform-specific inhibitors (e.g., erlotinib for EGFR) in competitive binding assays. CRISPR knockouts of target kinases (e.g., EGFR-KO HeLa) confirm on-target activity. Off-target effects are identified via kinome-wide profiling (KinomeScan) .

Methodological Resources

  • Synthesis Protocols : Cyclization/saponification steps from Gilis et al. (1978) and Attaby et al. (1999) .
  • Biological Assays : Antimicrobial testing per CLSI guidelines; antiproliferative assays per NCI protocols .
  • Computational Tools : ACD/Labs for physicochemical predictions; Schrödinger Suite for docking .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.